7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-[3-(methylsulfanyl)phenyl]-1,8-naphthyridin-4-amine
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Overview
Description
7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-[3-(methylsulfanyl)phenyl]-1,8-naphthyridin-4-amine is a complex organic compound that belongs to the class of naphthyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-[3-(methylsulfanyl)phenyl]-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. Common starting materials might include 1,8-naphthyridine derivatives and 3-(methylthio)aniline. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the naphthyridine ring or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-[3-(methylsulfanyl)phenyl]-1,8-naphthyridin-4-amine can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its interactions with biological macromolecules could be studied to understand its potential therapeutic effects.
Medicine
In medicine, the compound could be explored for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Preclinical studies might investigate its efficacy and safety in various disease models.
Industry
Industrially, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-[3-(methylsulfanyl)phenyl]-1,8-naphthyridin-4-amine would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Naphthyridine Derivatives: Compounds like 1,8-naphthyridine and its derivatives share structural similarities and may exhibit comparable biological activities.
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine itself or its substituted derivatives, might also be similar in terms of chemical reactivity and applications.
Uniqueness
The uniqueness of 7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-[3-(methylsulfanyl)phenyl]-1,8-naphthyridin-4-amine lies in its specific combination of functional groups and structural features. This combination can result in distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
[7-methyl-4-(3-methylsulfanylanilino)-1,8-naphthyridin-3-yl]-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4OS/c1-15-9-11-27(12-10-15)23(28)20-14-24-22-19(8-7-16(2)25-22)21(20)26-17-5-4-6-18(13-17)29-3/h4-8,13-15H,9-12H2,1-3H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJJAXCQWANQBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC(=CC=C4)SC)C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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